molecular formula C10H19ClN2O B8755777 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride

1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride

Cat. No.: B8755777
M. Wt: 218.72 g/mol
InChI Key: WTMFYLAHNXBRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,8-diazaspiro[45]decan-8-yl)ethanone;hydrochloride is a chemical compound with a unique spirocyclic structureThe hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. For instance, it inhibits RIPK1, which plays a crucial role in necroptosis, a form of programmed cell death. By blocking RIPK1 activity, the compound can prevent the activation of necroptosis pathways, thereby offering therapeutic potential in inflammatory diseases . Additionally, it acts as a selective TYK2/JAK1 inhibitor, modulating the expression of related genes and affecting immune cell differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1 and TYK2/JAK1 kinases. This makes it a valuable compound for research in kinase inhibition and therapeutic applications .

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10;/h11H,2-8H2,1H3;1H

InChI Key

WTMFYLAHNXBRFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCNC2)CC1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-acetyl-2,8-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (1.34 g) in ethyl acetate (10 ml), a 1 M ethyl acetate solution of HCl (20 ml). After stirring for 2 h at room temperature, the reaction mixture is evaporated down to give 1-(2,8-diaza-spiro[4.5]dec-8-yl)-ethanone hydrochloride as a solid.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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